molecular formula C21H29BrN4O3S B11216455 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide

Cat. No.: B11216455
M. Wt: 497.5 g/mol
InChI Key: WZLWEYOVUZVDGD-UHFFFAOYSA-N
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Description

This compound features a brominated quinazoline core modified with a sulfanylidene group at position 2 and a hexanamide side chain terminating in a 3-morpholin-4-ylpropyl group. Quinazolines are known for their role in kinase inhibition and anticancer activity, with substitutions at positions 6 and 3 often modulating target selectivity and pharmacokinetics . The bromine atom at position 6 likely enhances electrophilic reactivity, facilitating cross-coupling reactions for further derivatization . The morpholinylpropyl group may improve solubility and membrane permeability compared to simpler alkyl chains .

Properties

Molecular Formula

C21H29BrN4O3S

Molecular Weight

497.5 g/mol

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide

InChI

InChI=1S/C21H29BrN4O3S/c22-16-6-7-18-17(15-16)20(28)26(21(30)24-18)10-3-1-2-5-19(27)23-8-4-9-25-11-13-29-14-12-25/h6-7,15H,1-5,8-14H2,(H,23,27)(H,24,30)

InChI Key

WZLWEYOVUZVDGD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]hexanamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable isothiocyanate under acidic or basic conditions.

    Attachment of the Morpholine Moiety: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.

    Amidation: The final step involves the coupling of the intermediate with hexanoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds:
Compound Name Core Structure Position 6 Substituent Side Chain Modifications Yield (%) Biological Activity (If Reported)
Target Compound Quinazoline Bromo N-(3-morpholin-4-ylpropyl)hexanamide - Not explicitly reported
6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide Quinazoline Bromo N-(pyridin-2-ylmethyl)hexanamide - Not accessible (JavaScript error)
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide Quinazoline-dione Bromo N-(2-methoxybenzyl)butanamide - Not reported
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide Quinazoline None 4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide 71 Anticancer (IC₅₀ values pending)
N-(2-amino-5-(thiophen-2-yl)phenyl)-4-((6-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-ylamino)hexanamido)methyl)benzamide Isoindolinone N/A Hexanamide-thiophene-piperidine hybrid 66 HDAC inhibition (PSP23/PSP65)
Analysis:
  • Core Modifications : The target compound’s sulfanylidene group distinguishes it from quinazoline-diones (e.g., ) and simpler benzamide derivatives (e.g., ). The sulfanylidene moiety may enhance hydrogen-bonding interactions with target proteins .
  • Side Chains : The morpholinylpropyl group in the target compound contrasts with pyridin-2-ylmethyl () and methoxybenzyl () groups. Morpholine rings are often used to improve aqueous solubility, whereas pyridine or methoxy groups may alter π-π stacking or metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The morpholinylpropyl group likely enhances water solubility compared to hydrophobic aryl side chains (e.g., ).

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